molecular formula C18H20BrN3O2 B10880156 1-[(4-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine

1-[(4-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine

Cat. No.: B10880156
M. Wt: 390.3 g/mol
InChI Key: ZWXWKJDWCRTYNP-UHFFFAOYSA-N
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Description

1-(4-bromobenzyl)-4-(2-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzyl)-4-(2-nitrobenzyl)piperazine typically involves the reaction of 4-bromobenzyl chloride with 2-nitrobenzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzyl)-4-(2-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted piperazine derivatives.

    Reduction: Formation of the corresponding amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-4-(2-nitrobenzyl)piperazine would depend on its specific interactions with molecular targets. Typically, piperazine derivatives can interact with various receptors and enzymes in the body, leading to a range of biological effects. The nitro and bromobenzyl groups may contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-4-(2-nitrobenzyl)piperazine
  • 1-(4-fluorobenzyl)-4-(2-nitrobenzyl)piperazine
  • 1-(4-methylbenzyl)-4-(2-nitrobenzyl)piperazine

Uniqueness

1-(4-bromobenzyl)-4-(2-nitrobenzyl)piperazine is unique due to the presence of both bromobenzyl and nitrobenzyl groups, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, while the nitro group can undergo reduction to form amines, providing versatility in chemical synthesis and potential biological applications.

Properties

Molecular Formula

C18H20BrN3O2

Molecular Weight

390.3 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C18H20BrN3O2/c19-17-7-5-15(6-8-17)13-20-9-11-21(12-10-20)14-16-3-1-2-4-18(16)22(23)24/h1-8H,9-14H2

InChI Key

ZWXWKJDWCRTYNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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